Product packaging for Octadecanoic acid, 18-fluoro-(Cat. No.:CAS No. 408-37-7)

Octadecanoic acid, 18-fluoro-

Cat. No.: B13322599
CAS No.: 408-37-7
M. Wt: 302.5 g/mol
InChI Key: GYUYQQCJINXTSG-UHFFFAOYSA-N
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Description

Context within Fluorinated Fatty Acid Research

Fluorinated fatty acids are a class of compounds where one or more hydrogen atoms have been replaced by fluorine. This substitution can dramatically alter the biological behavior of the parent molecule. The introduction of fluorine, the most electronegative element, can influence a molecule's metabolic fate without significantly changing its size, a concept sometimes referred to as "obstructive halogenation". snmjournals.org

In the broader context of fatty acid research, fluorination, especially with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), has become a key strategy for developing probes for Positron Emission Tomography (PET) imaging. ontosight.aimdpi.com PET is a powerful, non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. mdpi.com Fatty acids are a major energy source for tissues like the heart and skeletal muscle, and alterations in their metabolism are linked to various diseases. mdpi.comacs.org Therefore, ¹⁸F-labeled fatty acids are crucial for studying regional fatty acid metabolism in health and disease. acs.org

Significance as a Biochemical Probe in Metabolic Investigations

The terminal fluorine atom in octadecanoic acid, 18-fluoro- makes it a particularly useful biochemical probe. When labeled with ¹⁸F, it becomes a tracer for studying fatty acid uptake and metabolism. nih.gov Unlike fatty acids labeled at other positions, ω-fluorinated fatty acids can provide unique insights into the process of β-oxidation. nih.gov

Research has shown that the metabolic fate of terminally fluorinated fatty acids depends on whether they have an even or odd number of carbon atoms. nih.gov Even-numbered chain fatty acids, like octadecanoic acid, are metabolized via β-oxidation to produce ¹⁸F-fluoroacetic acid. snmjournals.orgnih.gov In contrast, odd-numbered chains yield β-¹⁸F-fluoropropionic acid, which can be further dehalogenated to free fluoride (B91410). snmjournals.orgnih.gov This differential metabolism, known as the "odd-even rule," allows researchers to trace distinct metabolic pathways. snmjournals.orgnih.gov

The applications of 18-fluoro-octadecanoic acid and its analogs extend to investigating myocardial metabolism, where they help in understanding the uptake and clearance of fatty acids by the heart muscle. nih.govresearchgate.net Studies have also explored its thia-substituted analogs as probes for fatty acid oxidation (FAO), demonstrating the versatility of this compound in designing tools for metabolic research. acs.orgnih.gov Furthermore, recent metabolomic studies have identified 18-fluoro-octadecanoic acid as a metabolite that is upregulated in response to mycotoxin exposure, suggesting its potential role as a biomarker in toxicology studies. nih.gov

Interactive Data Table: Properties of Octadecanoic acid, 18-fluoro-

PropertyValue
Molecular Formula C18H35FO2
Molecular Weight 302.5 g/mol
IUPAC Name 18-fluorooctadecanoic acid
Synonyms omega-Fluorostearic acid, ω-Fluorooctadecanoic acid
CAS Number 408-37-7
Data sourced from PubChem. nih.gov

Interactive Data Table: Research Applications of Fluorinated Fatty Acids

Fluorinated Fatty AcidResearch ApplicationKey Findings
18-[¹⁸F]Fluoro-octadecanoic acid Myocardial metabolism studiesUptake and elimination behavior similar to C-11 labeled fatty acids. snmjournals.orgnih.gov Metabolized to ¹⁸F-fluoroacetic acid. snmjournals.orgnih.gov
16-[¹⁸F]Fluoro-hexadecanoic acid Myocardial metabolism studiesDifferent elimination half-time compared to odd-chain fluorinated fatty acids. snmjournals.orgnih.gov Little to no defluorination observed. snmjournals.orgnih.gov
17-[¹⁸F]Fluoro-heptadecanoic acid Myocardial metabolism studiesRapidly cleared from the heart with release of free ¹⁸F-fluoride. snmjournals.orgnih.gov
18-[¹⁸F]Fluoro-4-thia-octadecanoic acid Probe for fatty acid oxidation (FAO)Showed reduced myocardial uptake compared to other thia-analogs. acs.orgnih.gov
14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) Imaging fatty acid utilizationWidely used PET tracer for assessing fatty acid metabolism in the myocardium and other tissues. mdpi.comresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35FO2 B13322599 Octadecanoic acid, 18-fluoro- CAS No. 408-37-7

Properties

CAS No.

408-37-7

Molecular Formula

C18H35FO2

Molecular Weight

302.5 g/mol

IUPAC Name

18-fluorooctadecanoic acid

InChI

InChI=1S/C18H35FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)

InChI Key

GYUYQQCJINXTSG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCF

Origin of Product

United States

Synthesis and Radiosynthesis Methodologies for Octadecanoic Acid, 18 Fluoro Analogs

Chemical Synthetic Routes for ω-Fluorinated Octadecanoic Acid Derivatives

Nucleophilic substitution is a cornerstone for creating carbon-fluorine bonds. nih.gov This approach involves a good leaving group on the alkyl chain, which is displaced by a fluoride (B91410) ion. For the synthesis of ω-fluorinated fatty acids, long-chain bromo, tosylate, or mesylate precursors are commonly employed.

The halogen exchange (Halex) process, where a halide like bromide is replaced by fluoride, is a fundamental technique. nih.gov Studies comparing various leaving groups for the nucleophilic fluorination of fatty acids have shown that tosylates and bromides are among the most reactive. researchgate.net For instance, the synthesis of 18-[¹⁸F]fluoro-4-thia-octadecanoic acid utilizes an 18-bromo-ester precursor, which undergoes radiofluorination with cyclotron-produced K¹⁸F. nih.gov Similarly, the synthesis of N-(16-fluorohexadecanoyl)ethanolamine ([¹⁸F]-FHEA) starts from a 16-bromo hexadecanoic acid derivative. acs.org

Leaving groups such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are also highly effective. These groups are introduced by reacting the corresponding long-chain ω-hydroxy fatty acid ester with tosyl chloride (TsCl) or mesyl chloride (MsCl). The resulting tosylate or mesylate is a stable and efficient precursor for nucleophilic displacement with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). researcher.life The tosylation of an alcohol precursor with TsCl in triethylamine (B128534) can yield the desired tosylate in high yields (e.g., 93%), which is then converted to the fluoro compound (e.g., in 95% yield) using TBAF. In radiosynthesis, nosylated (4-nitrobenzenesulfonyl) precursors have been found to be even more favorable for radiofluorination than their mesylated or tosylated counterparts. nih.gov

Precursor TypeTypical ReagentsKey Advantages/DisadvantagesReference
BromoalkaneK¹⁸F, TBAFGood reactivity, commercially available starting materials. researchgate.netnih.gov
TosylateTsCl, TBAF, K¹⁸FExcellent leaving group, high yields in displacement reactions. Can be more stable than some alternatives. researchgate.net
MesylateMsCl, TBAF, K¹⁸FGood leaving group, often used interchangeably with tosylates. Considered more stable than tosylates in some contexts. researcher.life
Nosylate (B8438820)Nosyl chloride, K¹⁸FMore reactive than tosylates/mesylates for radiofluorination, leading to better yields in some cases. nih.gov

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, and it has been adapted for the synthesis of unsaturated fluorinated fatty acids. researchgate.netresearchgate.net This reaction typically involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. nih.gov In the context of fluorinated fatty acid synthesis, this method is often a key step to construct the carbon backbone and introduce a double bond at a specific position. researchgate.net

For example, a five-step synthesis of Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecafluoro-octadec-8-enoic acid uses a Wittig reaction as the key step to form the C8–C9 double bond with high Z-selectivity. researchgate.net Similarly, the synthesis of a fluorinated oleic acid analog containing a perfluorooctyl group also relies on the Wittig reaction to create the central double bond. researchgate.net The synthesis of (Z)-18-fluoro-4-thia-octadec-9-enoic acid involves creating a phosphonium bromide ylide which is then reacted with an aldehyde precursor to form the unsaturated chain. snmjournals.org This approach demonstrates the versatility of the Wittig reaction in combining fluorinated and non-fluorinated fragments to build complex fatty acid structures.

Diethylaminosulfur trifluoride (DAST) is a widely used and versatile fluorinating agent for converting alcohols, aldehydes, and ketones into their corresponding fluorinated analogs. wikipedia.org DAST is often preferred over more hazardous reagents like sulfur tetrafluoride (SF₄) for laboratory-scale synthesis due to its ease of handling. wikipedia.orgwikipedia.org

In the synthesis of monofluorinated fatty acids, DAST is primarily used for the deoxofluorination of a hydroxyl group. An ω-hydroxy fatty acid ester can be treated with DAST to directly replace the hydroxyl group with a fluorine atom, typically with inversion of configuration. researchgate.net This method provides a direct route to ω-fluorinated fatty acids from readily available hydroxy-acid precursors. DAST can also convert carboxylic acids into acyl fluorides, although this is usually not the intended pathway for creating alkyl fluorides. wikipedia.orgacs.org The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired fluorination and avoid side reactions. researchgate.net

Achieving stereoselectivity is critical when the biological activity of a fluorinated fatty acid is dependent on its specific three-dimensional structure. Several strategies have been developed to control the stereochemistry during the synthesis of fluorinated fatty acids and their derivatives.

One prominent method is the use of asymmetric aldol (B89426) reactions. This approach was successfully employed in the synthesis of (2S,3S)-4-fluorosphingosine and its derivative, (Z)-4-fluoroceramide. beilstein-journals.orgnih.gov The key step involved an asymmetric aldol reaction between (Z)-2-fluorohexadec-2-enal and an enantiopure N-protected iminoglycinate. beilstein-journals.orgnih.gov This reaction establishes the required stereocenters in the molecule, which are then carried through subsequent reaction steps to yield the final enantiopure product. Another example involves the stereoselective synthesis of fluorinated arachidonic acid, where careful chromatographic separation of Z and E isomers was crucial after a Wittig reaction. snmjournals.org Direct stereoselective addition of fluorine ([¹⁸F]F₂) across a double bond, as seen in the preparation of dl-erythro-9,10-[¹⁸F]difluoropalmitic acid from cis-9,10-palmitoleic acid, is another approach, though it introduces two fluorine atoms. nih.gov

DAST Fluorination Methodologies for Monofluorinated Fatty Acids

Radiosynthesis Techniques for [¹⁸F]-Octadecanoic Acid, 18-fluoro- Analogs

The synthesis of ¹⁸F-labeled fatty acids is essential for their use as tracers in Positron Emission Tomography (PET). The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid, high-yield, and automated radiosynthesis methods. nih.gov

The success of a radiosynthesis heavily depends on the design and reactivity of the labeling precursor. nih.gov For the nucleophilic introduction of [¹⁸F]fluoride, the precursor must contain a good leaving group at the target position (the ω-position for 18-fluoro-octadecanoic acid analogs).

Commonly used precursors are long-chain fatty acid esters with a leaving group such as bromide, iodide, mesylate, tosylate, or nosylate at the terminal carbon. researchgate.netnih.govresearcher.life The choice of leaving group significantly impacts the radiochemical yield. Studies have shown that for ω-[¹⁸F]fluorofatty acids, tosylate and bromide are highly reactive leaving groups. researchgate.net In some cases, an ω-iodinated precursor can provide a higher radiosynthetic yield than the corresponding ω-brominated precursor. researchgate.net

For PET tracer production, precursors that enable a high incorporation of [¹⁸F]fluoride under mild conditions are preferred. For example, in the radiosynthesis of [¹⁸F]FLT (a thymidine (B127349) analog, but illustrating general principles), nosylated precursors were found to be more favorable for radiofluorination than mesylated or tosylated ones. nih.gov The precursor design also involves protecting other reactive functional groups in the molecule to prevent side reactions. For instance, the carboxylic acid group is typically protected as an ester (e.g., methyl or tert-butyl ester), which is hydrolyzed after the radiofluorination step. nih.gov The development of automated synthesis modules often requires precursors that are stable and highly reactive under specific conditions, sometimes involving microwave-assisted heating to accelerate the reaction. nih.govacs.org

Precursor Leaving GroupTypical Radiosynthesis ConditionsReported Radiochemical Yield (RCY)Reference
BromoK¹⁸F/Kryptofix, microwave heating30-33% (decay-corrected) nih.gov
Tosyloxy[¹⁸F]Fluoride ionConsidered highly reactive for nucleophilic fluorination. researchgate.netresearcher.life
Iodo[¹⁸F]Fluoride ionReported to give 3-fold higher yield than bromo-precursor in one study. researchgate.net
Nosyloxy[¹⁸F]Fluoride ionFound to be more favorable than mesylates or tosylates for [¹⁸F]FLT synthesis. nih.gov
Triflate[¹⁸F]Fluoride ionConsidered a reactive leaving group. researchgate.netosti.gov

Nucleophilic [18F]Fluoride Ion Substitution Reactions

The primary method for producing radiolabeled 18-fluorooctadecanoic acid ([¹⁸F]F-OA) for positron emission tomography (PET) imaging involves nucleophilic substitution with the fluorine-18 (B77423) (¹⁸F) isotope. ontosight.ai This process is crucial for creating a tracer that allows for the visualization and study of fatty acid metabolism in the body. ontosight.ai

The reaction typically starts with a precursor molecule, a modified octadecanoic acid chain where a leaving group is attached to the 18th carbon. This leaving group is a chemical moiety that can be easily displaced by the incoming fluoride ion. Common precursors include methyl esters of ω-hydroxy or ω-halo fatty acids. For instance, methyl 16-iodohexadecanoate has been used as a precursor, where the iodide at the 16-position is replaced by the [¹⁸F]fluoride ion. nih.gov The reaction is generally carried out in an organic solvent like acetonitrile (B52724). nih.govosti.gov

To enhance the reactivity of the fluoride ion, which can be a weak nucleophile in aqueous solutions, a phase transfer catalyst is often employed. A widely used catalyst is Kryptofix 2.2.2™, which complexes with an alkali metal cation (like potassium) that accompanies the [¹⁸F]fluoride. This "caging" of the cation makes the fluoride ion more "naked" and, therefore, more nucleophilic and reactive. nih.gov The reaction mixture is heated to facilitate the substitution. For example, reacting methyl 16-iodohexadecanoate with tetraethylammonium (B1195904) [¹⁸F]fluoride at 80°C in acetonitrile has yielded successful synthesis. nih.gov

Following the nucleophilic substitution, a hydrolysis step is necessary to convert the resulting ester back into the free fatty acid, 18-fluorooctadecanoic acid. nih.govsnmjournals.org This is typically achieved by treatment with a base, such as sodium hydroxide. nih.gov

It is important to note that the position of the leaving group is critical. While synthesis of ω-fluoro fatty acids (like 18-fluoro) is successful, attempts to synthesize β-fluoro fatty acids have been shown to fail due to a rapid β-elimination side reaction. osti.gov

Table 1: Key Parameters in Nucleophilic [18F]Fluorination of Fatty Acid Precursors

ParameterDescriptionExampleCitation
Precursor A modified fatty acid with a leaving group at the target position.Methyl 16-iodohexadecanoate nih.gov
Leaving Group An atom or group displaced by the fluoride ion.Iodine, Mesylate nih.govosti.gov
Catalyst A substance that increases the rate of reaction.Kryptofix 2.2.2™, Tetrabutylammonium (TBA) salts osti.govnih.gov
Solvent The medium in which the reaction takes place.Acetonitrile nih.govosti.gov
Temperature The heat applied to the reaction.80°C - 110°C nih.govosti.gov

Automated Radiosynthesis Developments for [18F]-Labeled Fatty Acid Probes

The demand for [¹⁸F]-labeled fatty acid probes like 18-fluorooctadecanoic acid in clinical and preclinical research has driven the development of automated synthesis modules. researchgate.net These automated systems offer significant advantages over manual synthesis, including improved safety, reliability, and reproducibility of the production process. researchgate.net

Automated synthesizers are designed to handle the entire radiosynthesis process, from the initial trapping of the cyclotron-produced [¹⁸F]fluoride to the final purification and formulation of the radiotracer. nih.govnih.gov A typical automated process for a nucleophilic substitution reaction involves several key steps:

[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA Sep-Pak) to trap the [¹⁸F]F⁻. nih.gov

Elution and Drying: The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution containing the phase transfer catalyst (like Kryptofix 2.2.2™) in a mixture of acetonitrile and water. This is followed by azeotropic drying with acetonitrile to remove water, which is crucial for the efficiency of the nucleophilic substitution.

Radiolabeling: The precursor molecule is added, and the reaction mixture is heated to the specified temperature for a set duration to allow for the nucleophilic substitution to occur. nih.gov

Hydrolysis: After the labeling reaction, a base is introduced to hydrolyze the ester group, yielding the fatty acid. nih.gov

Purification: The final product is purified, often using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. nih.govresearchgate.net

The development of cassette-based systems, such as the GE FASTlab, has further streamlined the process, making the production of radiotracers like [¹⁸F]FSPG more facile and robust. nih.gov These systems utilize pre-packaged cassettes containing all the necessary reagents and components for a specific synthesis, minimizing the need for manual handling and ensuring consistency between batches. nih.gov Such advancements are critical for the wider adoption and potential clinical translation of novel [¹⁸F]-labeled probes. nih.govnih.gov

Radiochemical Yield and Purity Assessment in Synthesis

The success of any radiosynthesis is ultimately determined by the radiochemical yield and purity of the final product. These parameters are crucial for ensuring the quality and efficacy of the radiotracer for its intended application in PET imaging.

Radiochemical Yield (RCY) refers to the percentage of the initial radioactivity that is incorporated into the desired final product, corrected for radioactive decay. For [¹⁸F]-labeled fatty acids, RCYs can vary depending on the specific precursor, reaction conditions, and purification methods used. For example, the synthesis of [¹⁸F]fluorohexadecanoic acid via nucleophilic substitution on a methyl 16-iodohexadecanoate precursor has been reported with yields of up to 80% with reaction times of 20-30 minutes. nih.gov In contrast, the synthesis of [¹⁸F]FTO (18-[¹⁸F]fluoro-4-thia-oleic acid) was developed with a 7% non-decay corrected radiochemical yield. researchgate.net Automated synthesis of other [¹⁸F]-labeled compounds has reported decay-corrected yields ranging from 13 ± 2.7% to 55 ± 5%. nih.govresearchgate.net

Radiochemical Purity (RCP) is a measure of the proportion of the total radioactivity in the final product that is in the desired chemical form. High radiochemical purity is essential to minimize the administration of radioactive impurities that could lead to ambiguous imaging results or unnecessary radiation exposure to the patient. The generally accepted standard for RCP for clinical use is greater than 95%. omicsonline.org

Several analytical techniques are employed to assess radiochemical purity, with radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) being the most common. nih.govomicsonline.org These methods separate the desired radiolabeled compound from potential impurities, allowing for their quantification. For instance, radio-TLC can be used to separate [¹⁸F]FDG from free ¹⁸F⁻ and partially hydrolyzed impurities. omicsonline.org Similarly, radio-HPLC is used to ensure the final product meets the required purity specifications, often achieving >99% RCP. nih.govresearchgate.net

Table 2: Reported Radiochemical Yield and Purity for Various [18F]-Labeled Compounds

CompoundRadiochemical Yield (Decay-Corrected)Radiochemical PuritySynthesis TimeCitation
[¹⁸F]FAC55 ± 5%>99%35 min nih.gov
[¹⁸F]FSPG38.4 ± 2.6%>96%Not specified nih.gov
[¹⁸F]FMZ22.2 ± 2.7%>98%80 min researchgate.net
[¹⁸F]ADPM0613 ± 2.7%>95%~60 min researchgate.net
[¹⁸F]FDG81.52 ± 8.33%>95%Not specified omicsonline.org

It's also important to consider the stability of the final product. For instance, instability of [¹⁸F]fluorothia fatty acids was observed at high radioactivity concentrations, but this was mitigated by dilution. researchgate.net

Enzymatic Synthesis and Biocatalytic Approaches to Fluorinated Fatty Acid Production

While chemical synthesis is the predominant method for producing fluorinated fatty acids, enzymatic and biocatalytic approaches are emerging as promising alternatives. These methods offer the potential for greater specificity and milder reaction conditions.

Research has explored the use of enzymes, particularly from polyketide synthase (PKS) and fatty acid synthase (FAS) systems, to incorporate fluorine into complex molecules. researchgate.netnih.gov One innovative strategy involves creating a hybrid PKS/FAS system. nih.govnih.gov In this approach, the native acyltransferase (AT) domain of a PKS, which selects the building blocks for the growing polyketide chain, is replaced with a more substrate-tolerant AT domain from a metazoan type I fatty acid synthase. nih.govnih.gov

This engineered hybrid enzyme has been shown to successfully utilize fluorinated extender units, such as fluoromalonyl-CoA and fluoromethylmalonyl-CoA, for chain extension. researchgate.netnih.gov This allows for the site-specific introduction of fluorine or fluoro-methyl groups into the molecular scaffold during biosynthesis. researchgate.netnih.gov This chemoenzymatic approach has been demonstrated in the synthesis of fluorinated macrolactones and derivatives of antibiotics. nih.govnih.gov

The feasibility of this method relies on the chemical synthesis of the necessary fluorinated precursors, like fluoro-Meldrum's acid, which can then be converted into the required CoA thioesters. biorxiv.org While this research has primarily focused on polyketide synthesis, the fundamental principles could be adapted for the production of fluorinated fatty acids. researchgate.netnih.gov The use of lipases for the synthesis of fatty acid esters in non-aqueous media is another area of enzymatic catalysis that could potentially be applied to fluorinated substrates. polscientific.com

Although still in the developmental stages for the specific production of 18-fluorooctadecanoic acid, these biocatalytic methods represent a novel and powerful strategy for creating a diverse range of fluorinated natural products with potential pharmaceutical applications. nih.govnih.gov

Analytical and Characterization Techniques for Octadecanoic Acid, 18 Fluoro

Spectroscopic Characterization of Fluorinated Fatty Acids in Research

Spectroscopic techniques are fundamental in elucidating the structural features of fluorinated fatty acids like Octadecanoic acid, 18-fluoro-. By analyzing the interaction of molecules with electromagnetic radiation, researchers can gain detailed insights into their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Octadecanoic acid, 18-fluoro-. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical information about the molecular environment of these nuclei.

¹H NMR spectroscopy of long-chain fatty acids reveals characteristic signals for the different proton environments. For instance, in a related compound, methyl 18-bromo-4-thia-octadecanoate, which serves as a precursor for a fluorinated analog, distinct triplet peaks are observed. nih.gov A triplet at δ 3.41 ppm corresponds to the two protons of the methylene (B1212753) group attached to bromine (CH₂Br), while another triplet at δ 2.60 ppm is assigned to the two protons of the methylene group adjacent to the sulfur atom (CH₂-S). nih.gov These types of chemical shifts and splitting patterns are instrumental in confirming the structure of the fatty acid chain.

¹⁹F NMR spectroscopy is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which minimizes the likelihood of signal overlap. icpms.czmagritek.com The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making it readily detectable. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing precise information about its position within the molecule. biophysics.org In the context of reaction monitoring, the formation of hydrofluoric acid as a byproduct can be observed in ¹⁹F NMR spectra, with its peak appearing around -145 ppm and shifting to approximately -139 ppm as the reaction progresses. magritek.com This technique allows for detailed structural insights, as coupling between fluorine and hydrogen (¹H-¹⁹F) and between different fluorine nuclei (¹⁹F-¹⁹F) can be observed over several bonds, providing valuable information on molecular connectivity. icpms.cz

NMR Data for Related Fatty Acid Precursors
Nucleus Chemical Shift (δ ppm)
¹H (in methyl 18-bromo-4-thia-octadecanoate)3.41 (t, CH₂Br)
¹H (in methyl 18-bromo-4-thia-octadecanoate)2.60 (t, CH₂-S)
¹⁹F (in hydrofluoric acid byproduct)~ -145 to -139

This table presents representative NMR data for precursor compounds and byproducts relevant to the synthesis of fluorinated fatty acids.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are essential for determining the molecular weight and confirming the structure of Octadecanoic acid, 18-fluoro-. These techniques are also crucial for assessing the purity of the synthesized compound.

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fatty acids, derivatization is often employed to enhance their volatility and stability for GC-MS analysis. lipidmaps.orgjfda-online.com A common derivatization method involves converting the fatty acids into their pentafluorobenzyl esters. lipidmaps.org This allows for sensitive detection using negative ion chemical ionization GC-MS. lipidmaps.org

GC-MS separates the components of a mixture before they enter the mass spectrometer, providing both retention time data from the GC and mass spectral data from the MS for each component. mdpi.com This is particularly useful for identifying and quantifying fatty acids in complex biological samples. jfda-online.com The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that helps in the structural elucidation of the analyte. nih.gov For instance, high-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. nih.gov

For the analysis of fatty acids, a typical GC-MS method would involve a capillary column such as an HP-5MS. mdpi.com The oven temperature is programmed to ramp up to ensure the separation of different fatty acids based on their boiling points and interactions with the stationary phase. mdpi.com

GC-MS Parameters for Fatty Acid Analysis
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Often required (e.g., to form fatty acid methyl esters or pentafluorobenzyl esters)
Ionization Electron Impact (EI) or Chemical Ionization (CI)
Detection Mass analyzer measures mass-to-charge ratio of fragmented ions
Application Structural elucidation, purity assessment, quantification

This table outlines the general parameters and applications of GC-MS in the analysis of fatty acids.

Infrared (IR) Spectroscopy for Fluorinated Fatty Acid Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of fluorinated fatty acids, IR spectroscopy can confirm the presence of the carboxylic acid group and the carbon-fluorine bond.

The IR spectrum of a fatty acid will show a characteristic absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. The broad absorption of the hydroxyl group (O-H) of the carboxylic acid is also a key feature, appearing in the range of 2500-3300 cm⁻¹.

For fluorinated compounds, the carbon-fluorine (C-F) stretching vibration gives rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact position of this band can provide information about the nature of the fluorinated carbon (e.g., primary, secondary). The presence of these characteristic peaks provides evidence for the successful incorporation of fluorine into the fatty acid structure. researchgate.net For example, studies on fluorinated silica (B1680970) nanoparticles show distinct peaks arising from fluorinated functional groups, confirming their presence. researchgate.net

Characteristic IR Absorption Frequencies
Functional Group Wavenumber (cm⁻¹)
C=O (Carboxylic Acid)1700 - 1725
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-F Stretch1000 - 1400

This table summarizes key IR absorption frequencies for functional groups present in fluorinated fatty acids.

Chromatographic Separation Techniques for Octadecanoic Acid, 18-fluoro- and its Metabolites

Chromatographic techniques are indispensable for the purification and analysis of Octadecanoic acid, 18-fluoro-, and its metabolites from reaction mixtures and biological samples. High-performance liquid chromatography (HPLC) is a particularly powerful method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and analysis of fluorinated fatty acids. snmjournals.orgnih.gov It is widely used for both semi-preparative purification to obtain a pure sample and for analytical purposes to determine the purity and quantity of the compound. researchgate.netnih.gov

In the synthesis of radiolabeled fatty acids, such as ¹⁸F-labeled compounds, HPLC is crucial for separating the desired product from unreacted starting materials and byproducts. snmjournals.orgnih.gov For example, after the synthesis of [¹⁸F]fluoro-4-thia-octadecanoic acid, the final product is isolated using semi-preparative HPLC. nih.gov The use of a C18 column is common for the purification of such compounds. researchgate.net

Application of Reverse Phase HPLC in Fluorinated Fatty Acid Studies

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of fatty acids. researchgate.nethplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar.

For the purification of ¹⁸F-labeled fatty acids, specific RP-HPLC conditions have been described. For instance, the purification of 2-[¹⁸F]stearic acid can be performed on an NH₂ column with a mobile phase of n-heptane:diethyl ether:acetic acid (58:40:2). snmjournals.org For other long-chain fluorinated fatty acids, a mobile phase of n-heptane:acetic acid (998:2) has been used with an NH₂ column. snmjournals.org The choice of stationary phase is critical, with fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, offering alternative selectivity compared to traditional C18 phases, which can be advantageous for separating fluorinated compounds. chromatographyonline.comchromatographyonline.com

The pH of the mobile phase can significantly affect the retention of ionizable compounds like fatty acids. For silica-based C18 columns, it is often recommended to use a mobile phase with a pH > 5 to ensure good recovery of [¹⁸F]fluoride, which might be present as an impurity. researchgate.net

HPLC Separation Conditions for Fluorinated Fatty Acids
Compound Column
2-[¹⁸F]stearic acidNH₂ (30 cm x 0.4 cm i.d.)
16-[¹⁸F]hexadecanoic acidNH₂ (30 cm x 0.4 cm i.d.)
[¹⁸F]fluoro-4-thia-octadecanoic acidC18 (semi-preparative)

This table provides examples of HPLC conditions used for the separation of various fluorinated fatty acids.

Advanced Mass Spectrometry in Fluorinated Lipidomics Research

The study of fluorinated lipids, such as Octadecanoic acid, 18-fluoro-, within complex biological systems has been significantly advanced by the development of sophisticated mass spectrometry (MS) techniques. These methods offer the high sensitivity and specificity required to identify, quantify, and map the distribution of these unique molecules. Fluorine's distinct mass and isotopic signature make it a powerful tag for MS-based analysis, enabling researchers to trace the fate of fluorinated compounds in lipidomic studies. nih.govacs.org

High-Resolution Mass Spectrometry for Lipid Identification and Quantification

High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap and time-of-flight (ToF) analyzers, is a cornerstone of modern lipidomics. researchgate.netmdpi.com HRMS provides highly accurate mass measurements (typically with sub-ppm mass accuracy), which is crucial for the confident identification of lipids in complex mixtures without extensive chromatographic separation. researchgate.netmdpi.com This capability is particularly advantageous in distinguishing isobaric species—molecules that have the same nominal mass but different elemental compositions. researchgate.net

For Octadecanoic acid, 18-fluoro-, HRMS can readily distinguish its molecular ion from other endogenous fatty acids with similar masses. The precise mass measurement allows for the unambiguous determination of its elemental formula (C18H35FO2). nih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful approach for the separation and quantification of a wide range of fatty acids. nih.govmdpi.comsemanticscholar.org In a typical LC-HRMS setup using a C8 or C18 reversed-phase column and electrospray ionization (ESI) in negative mode, 18-fluorostearic acid would be identified by its specific retention time and the high-resolution mass of its deprotonated molecule [M-H]⁻. nih.govmdpi.com The high resolving power of the mass spectrometer ensures that the target analyte is detected with high confidence, minimizing the risk of false positives. mdpi.com

Tandem mass spectrometry (MS/MS) on high-resolution instruments further aids in structural confirmation by generating specific fragmentation patterns. researchgate.net While detailed fragmentation spectra for 18-fluorostearic acid are not widely published, the fragmentation of fatty acids typically involves characteristic neutral losses that can be precisely measured with HRMS, confirming the structure of the acyl chain. researchgate.net

Table 1: Theoretical Mass Data for Octadecanoic acid, 18-fluoro- This interactive table provides the calculated mass values for different ionic forms of Octadecanoic acid, 18-fluoro-, which are used for its identification in high-resolution mass spectrometry.

PropertyValue
Molecular Formula C18H35FO2
Monoisotopic Mass 302.26210852 Da
[M-H]⁻ (Deprotonated Ion) 301.25428 Da
[M+H]⁺ (Protonated Ion) 303.26993 Da
[M+Na]⁺ (Sodium Adduct) 325.25188 Da
[M+NH4]⁺ (Ammonium Adduct) 320.29648 Da
Data derived from PubChem CID 9858. nih.gov

Shotgun Lipidomics for Comprehensive Lipid Profiling

Shotgun lipidomics is a high-throughput strategy that analyzes the entire lipid content of a sample directly from an organic extract via infusion into a mass spectrometer, bypassing the need for chromatographic separation. researchgate.netaocs.org This approach relies on the intrinsic chemical and physical properties of different lipid classes, which can be distinguished using various MS and MS/MS scan modes. aocs.org It allows for the rapid and large-scale profiling of a cell's or tissue's lipidome. researchgate.net

In the context of fluorinated fatty acids, shotgun lipidomics can be tailored to selectively detect compounds like Octadecanoic acid, 18-fluoro-. This is achieved by programming the mass spectrometer to perform precursor ion or neutral loss scans for fragments characteristic of the fluorinated moiety. For instance, a specific fragment ion containing fluorine or a neutral loss corresponding to a part of the fluorinated chain could be used as a diagnostic marker to identify all lipids that have incorporated 18-fluorostearic acid.

High-resolution shotgun lipidomics combines this direct infusion method with the power of HRMS instruments. researchgate.net This allows for the resolution of isobaric lipid species within the complex mixture, providing a detailed and accurate snapshot of the lipidome. researchgate.net By analyzing the total lipid extract, researchers can identify how 18-fluorostearic acid is incorporated into more complex lipids, such as phospholipids (B1166683) or triacylglycerols, by identifying the characteristic mass shift that the fluorine atom imparts to the parent lipid molecule.

Table 2: Comparison of Mass Spectrometry Techniques for Fluorinated Lipid Analysis This interactive table summarizes the key features of advanced mass spectrometry techniques used in the analysis of Octadecanoic acid, 18-fluoro-.

TechniquePrincipleKey Advantage for Fluorinated Lipids
High-Resolution MS (HRMS) Measures mass-to-charge ratio with very high accuracy.Unambiguous elemental composition determination; distinguishes fluorinated lipids from isobaric species. researchgate.netmdpi.com
Shotgun Lipidomics Direct infusion of total lipid extract for high-throughput analysis using specific scan modes.Rapidly profiles the incorporation of fluorinated fatty acids into various complex lipid classes. researchgate.netaocs.org
MALDI-MSI A laser desorbs and ionizes molecules from a matrix-coated tissue section, mapping their spatial distribution.Visualizes the distribution of fluorinated lipids and their metabolites within tissue structures. diva-portal.orgfrontiersin.org
SIMS / NanoSIMS A focused primary ion beam sputters secondary ions from a sample surface for high-resolution chemical imaging.High sensitivity for fluorine (¹⁹F⁻) allows for subcellular localization of fluorinated compounds. nih.govacs.org

Spatial Mapping of Lipid Distributions using MALDI-MSI and SIMS

Understanding the precise location of lipids within cells and tissues is crucial for elucidating their biological functions. Mass spectrometry imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Secondary Ion Mass Spectrometry (SIMS), are powerful tools for visualizing the spatial distribution of molecules, including fluorinated lipids, directly in tissue sections. diva-portal.orgfrontiersin.org

MALDI-MSI generates chemical images by rastering a UV laser across a thin tissue section that has been coated with an energy-absorbing matrix. biorxiv.org At each point, the laser desorbs and ionizes molecules, which are then analyzed by a mass spectrometer. biorxiv.org This process creates a map, or ion image, showing the distribution and relative abundance of specific molecules. MALDI-MSI can be used to visualize the distribution of 18-fluorostearic acid and any complex lipids or metabolites it forms within different anatomical regions of a tissue, revealing areas of accumulation or metabolic activity. diva-portal.orgfrontiersin.org This technique is particularly useful for linking lipid profiles to specific tissue morphologies or pathologies. researchgate.net

SIMS offers even higher spatial resolution for lipid imaging. nih.govescholarship.org In SIMS analysis, a finely focused primary ion beam is directed at the sample surface, causing the ejection of secondary ions that are then analyzed by a mass spectrometer. nih.gov This technique can achieve subcellular resolution, making it ideal for studying lipid organization in membranes. acs.orgnih.gov For fluorinated compounds like Octadecanoic acid, 18-fluoro-, SIMS is exceptionally powerful due to the high sensitivity and specificity of detecting the fluorine-19 negative ion (¹⁹F⁻). nih.govacs.org This provides a distinctive signal that allows for the precise mapping of the fluorinated lipid within cellular structures. nih.govaip.org NanoSIMS, a high-resolution version of the technique, can simultaneously image multiple isotopes, enabling researchers to visualize the location of a fluorinated lipid in parallel with other isotopically labeled lipids (e.g., ¹⁵N-labeled sphingolipids or ¹⁸O-cholesterol) to study its co-localization within specific membrane domains. nih.govacs.orgescholarship.org

Biochemical and Cellular Research Investigations of Octadecanoic Acid, 18 Fluoro

Metabolic Pathways and Fate of Octadecanoic Acid, 18-fluoro-

The introduction of a fluorine atom at the terminal (ω) position of octadecanoic acid, creating 18-fluoro-octadecanoic acid, significantly influences its metabolic processing. This fluorinated fatty acid analog serves as a valuable probe in biochemical research, particularly for elucidating the intricacies of fatty acid metabolism. Its metabolic fate is primarily dictated by the mitochondrial β-oxidation pathway, though its structural modification leads to unique metabolic consequences compared to its non-fluorinated counterpart, stearic acid.

Fatty Acid Beta-Oxidation Research Utilizing Fluorinated Probes

Fluorinated fatty acids, including 18-fluoro-octadecanoic acid, are instrumental in studying fatty acid β-oxidation. taylorandfrancis.comsnmjournals.org The process of β-oxidation systematically shortens the fatty acid chain, and the presence of a terminal fluorine atom allows for the tracking of this process and its metabolic products. snmjournals.orgnih.gov These probes are designed to mimic natural long-chain fatty acids in their transport into cells and subsequent trafficking to the mitochondria for oxidation. nih.gov

The position of the fluorine atom on the fatty acid chain is a critical determinant of its metabolic fate. snmjournals.orgnih.gov When fluorine is located at the terminal (ω or 18th) position of an even-chain fatty acid like octadecanoic acid, β-oxidation can proceed. snmjournals.orgnih.gov However, placing a fluorine atom at the α-position (carbon 2) can inhibit the formation of the coenzyme-A ester, a crucial step for entering the β-oxidation spiral. taylorandfrancis.comsnmjournals.org For instance, 2-fluorostearic acid shows minimal uptake in heart muscle, indicating a blockage in its metabolism. snmjournals.orgnih.gov In contrast, terminally fluorinated fatty acids are readily activated and transported into the mitochondria. nih.gov

The "odd-even rule" further illustrates the importance of fluorine placement. Beta-oxidation of even-numbered fluorinated fatty acids, such as 16-fluorohexadecanoic acid, ultimately yields fluoroacetic acid. taylorandfrancis.comnih.gov Conversely, odd-numbered fluorinated fatty acids produce β-fluoropropionic acid. taylorandfrancis.comnih.gov This distinction is crucial as it dictates the subsequent metabolic pathways of the fluorinated byproducts. nih.gov

A study comparing various fluorinated thia-fatty acids highlighted how structural differences, including chain length and the position of a sulfur (thia) substitution, impact myocardial uptake and retention, further emphasizing the structure-dependent nature of fatty acid metabolism. nih.govacs.orgnih.gov

Table 1: Influence of Fluorine Position on Myocardial Uptake

Compound Myocardial Uptake Metabolic Fate
2-Fluorostearic acid Very low Inhibition of coenzyme-A ester formation. taylorandfrancis.comsnmjournals.org
16-Fluorohexadecanoic acid High Enters β-oxidation, produces fluoroacetic acid. snmjournals.orgnih.gov
17-Fluoroheptadecanoic acid High Enters β-oxidation, produces β-fluoropropionic acid, leading to defluorination. snmjournals.orgnih.gov
18-Fluoro-4-thia-octadecanoic acid Dramatically reduced Blunted response to CPT-1 inhibition. nih.govacs.orgnih.gov

A key feature of certain fluorinated fatty acid analogs is their ability to undergo "metabolic trapping." ontosight.ainih.gov This occurs when the analog enters a metabolic pathway but cannot be fully processed, leading to its accumulation within the cell. ontosight.ai For example, 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid (FTHA) is designed to be trapped after its commitment to the β-oxidation pathway. nih.gov The sulfur substitution in FTHA blocks complete β-oxidation, causing the radiolabeled tracer to be retained in the myocardium. snmjournals.org

This trapping is not necessarily due to the formation of complex lipids. nih.gov Instead, for some thia-substituted fatty acids, the major metabolic fate is the formation of unidentified metabolites that bind to tissue proteins. nih.govsnmjournals.org The ideal metabolically trapped probe for fatty acid oxidation should follow the initial steps of β-oxidation before becoming trapped, and it should not be significantly incorporated into complex lipids, which would make its accumulation less specific to oxidation rates. nih.gov

The end products of the β-oxidation of terminally fluorinated fatty acids depend on whether the original fatty acid has an even or odd number of carbon atoms. nih.gov

Fluoroacetic Acid: The β-oxidation of even-numbered ω-fluorinated fatty acids, such as 18-fluoro-octadecanoic acid (which is metabolized down to 2-fluoroacetic acid), results in the formation of fluoroacetyl-CoA. taylorandfrancis.comnih.gov This molecule can then enter the citric acid cycle by condensing with oxaloacetate to form fluorocitrate. publish.csiro.auresearchgate.net Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, effectively halting the cycle. researchgate.net This "lethal synthesis" is the basis for the toxicity of fluoroacetate (B1212596). researchgate.net

Fluoropropionic Acid: In contrast, the β-oxidation of odd-numbered ω-fluorinated fatty acids, like 17-fluoroheptadecanoic acid, yields β-fluoropropionyl-CoA. taylorandfrancis.comnih.gov This compound does not typically enter the citric acid cycle but instead undergoes dehydrofluorination, releasing free fluoride (B91410) ions. taylorandfrancis.comnih.gov This is evident from the observation that nearly all the radioactivity from ¹⁷F-fluoroheptadecanoic acid in the heart is recovered as fluoride, while practically none is found from ¹⁶F-fluorohexadecanoic acid. snmjournals.orgnih.gov

Table 2: Metabolic Byproducts of ω-Fluorinated Fatty Acid Beta-Oxidation

Starting Fatty Acid Type Final Fluorinated Byproduct Subsequent Metabolic Fate
Even-numbered chain (e.g., 18-fluoro-octadecanoic acid) Fluoroacetic acid Enters the citric acid cycle, forming fluorocitrate. taylorandfrancis.comnih.govpublish.csiro.au
Metabolic Trapping Mechanisms of Fluorinated Analogs

Modulation of Endogenous Lipid Synthesis Pathways by Fluorinated Fatty Acids

The introduction of fluorinated fatty acids can influence endogenous lipid metabolism beyond just their own breakdown. Some fluorinated pesticides are known to inhibit Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid biosynthesis. mdpi.com This suggests that fluorinated compounds have the potential to downregulate the synthesis of new fatty acids.

In a study on the effects of fluoride on the liver of Bufo gargarizans larvae, exposure to sodium fluoride led to a significant decrease in the transcript levels of genes related to fatty acid synthesis, including Fatty Acid Synthase (FASN). nih.gov Conversely, the study also observed an increase in the content of polyunsaturated fatty acids (PUFAs). nih.gov In a metabolomic study, exposure to certain mycotoxins led to an upregulation of 18-fluoro-octadecanoic acid and was associated with significant alterations in the biosynthesis of unsaturated fatty acids. nih.gov These findings indicate that fluorinated fatty acids or the presence of fluoride can perturb the delicate balance of lipid synthesis and composition.

Interactions with Broader Metabolic Networks in Cellular Systems (e.g., amino acid and arachidonic acid metabolism)

The metabolic impact of fluorinated fatty acids like 18-fluoro-octadecanoic acid extends to other interconnected metabolic networks. The inhibition of the citric acid cycle by fluoroacetate, a metabolite of 18-fluoro-octadecanoic acid, has widespread consequences. researchgate.net This blockage can lead to an inability to oxidize fatty acids via the tricarboxylic acid cycle, resulting in the accumulation of ketone bodies. researchgate.net

Furthermore, fluoroacetate poisoning is associated with an accumulation of citrate (B86180), which can inhibit phosphofructokinase, a key enzyme in glycolysis. researchgate.net This disruption of energy metabolism can force the cell to catabolize proteins to supply intermediates for the crippled citric acid cycle, impacting amino acid metabolism. researchgate.net Increased ammonia (B1221849) concentrations, potentially from amino acid breakdown, have also been observed. researchgate.net

Metabolomic studies have shown that exposure to mycotoxins, which can alter the levels of 18-fluoro-octadecanoic acid, affects pathways involving arachidonic acid. nih.gov Arachidonic acid is a crucial polyunsaturated fatty acid involved in inflammatory signaling pathways through its conversion to eicosanoids like prostaglandins (B1171923) and leukotrienes. mdpi.comwikipedia.org The disruption of fatty acid metabolism by fluorinated compounds could, therefore, have downstream effects on these vital signaling cascades.

Cellular Transport and Uptake Mechanisms of Fluorinated Fatty Acids

The passage of fatty acids across the cell membrane is a critical process for cellular energy, signaling, and membrane synthesis. acs.orggsartor.org While once thought to be a simple passive diffusion process, it is now understood to be a complex, protein-mediated mechanism involving a variety of transporters. gsartor.org

The uptake of fluorinated fatty acids into cells is facilitated by specific membrane-associated proteins. gsartor.org Key among these is the scavenger receptor CD36 (also known as Fatty Acid Translocase), which has been identified as a major mediator of long-chain fatty acid transport and signaling. gsartor.orgnih.gov Research indicates a direct link between CD36 activity and the cellular uptake of per- and polyfluorinated alkyl substances (PFAS), a class that includes 18-fluorostearic acid. mdpi.combiorxiv.org Studies have shown that an increase in CD36 levels corresponds to higher intracellular concentrations of these compounds. biorxiv.org

The CD36 receptor is abundant on the apical membranes of enterocytes in the proximal small intestine, where it facilitates not only fatty acid uptake but also initiates signaling cascades. nih.gov For instance, fluoride exposure has been shown to increase the expression of the CD36 scavenger receptor in macrophages, which may be linked to the accumulation of lipids within these cells. rsc.org Furthermore, CD36 plays a crucial role in maintaining lipid homeostasis, in part by promoting the selective uptake of monounsaturated fatty acids. nih.gov

In addition to CD36, a family of fatty acid transport proteins (FATPs), designated as Solute Carrier Family 27 (SLC27), are also integral to the transport of exogenous fatty acids. acs.orguniprot.orgwikipedia.org These proteins are considered multifunctional, capable of both mediating the uptake of fatty acids and activating them by converting them into their coenzyme A derivatives. uniprot.org

Table 1: Investigated Fatty Acid Transporters and Their Role in Fluorinated Fatty Acid Uptake

Transporter FamilySpecific TransporterFunctionRelevance to Fluorinated Fatty Acids
Scavenger ReceptorCD36 / FAT Facilitates long-chain fatty acid uptake and signaling. nih.govDirectly linked to the uptake of per- and polyfluorinated compounds; increased expression enhances uptake. mdpi.combiorxiv.orgrsc.org
Solute Carrier Family 27FATP1-6 Mediate fatty acid uptake and activation to acyl-CoA esters. acs.orguniprot.orgFunction as gatekeepers in the regulated transport of exogenous fatty acids, including analogs like 18-fluorostearic acid. wikipedia.org

Following transport across the plasma membrane, the intracellular fate of fluorinated fatty acids is of significant interest. Studies using radio-labeled fatty acids, particularly those with an F-18 isotope, have been instrumental in tracking their distribution. Research in mice has shown that fatty acids with an F-18 label at the terminal (omega) position of the carbon chain, such as 18-fluorostearic acid, exhibit uptake and elimination behaviors that are similar to their non-fluorinated, C-11 labeled counterparts. biorxiv.orgnih.govnih.gov

These terminally fluorinated fatty acids demonstrate rapid concentration in tissues with high fatty acid metabolism, such as the heart, within minutes of administration, followed by a clearance process with both fast and slow components. biorxiv.orgnih.gov In contrast, the position of the fluorine atom can dramatically alter biodistribution; for example, 2-[18F]fluorostearic acid shows very low uptake in heart muscle but a significant and increasing accumulation in the liver. biorxiv.org This highlights the importance of the terminal fluorine position for mimicking natural fatty acid trafficking.

The lipophilic nature of ω-fluorinated fatty acids, such as 18-fluorostearic acid, facilitates their ability to cross cellular membranes. diva-portal.org Once inside the cell, these fatty acids are subject to metabolic processes. Autoradiography studies have shown that in certain cell types, these compounds can be localized to specific subcellular regions, such as perinuclear, mitochondria-rich areas.

Investigation of Fatty Acid Transporter Involvement (e.g., CD36 receptor)

Enzymatic Interactions and Mechanistic Probes

Once internalized, 18-fluorostearic acid interacts with the enzymatic machinery of fatty acid metabolism. Its structural similarity to stearic acid makes it a substrate for several key enzymes, while also rendering it a useful tool for probing metabolic pathways.

The metabolism of fatty acids involves sequential desaturation and elongation steps. 18-fluorostearic acid, as an analog of a saturated fatty acid, is a potential substrate for enzymes that modify the fatty acid backbone.

Desaturases : Stearoyl-CoA desaturase (SCD) is a critical enzyme in the endoplasmic reticulum that introduces a cis double bond at the Δ9 position of saturated fatty acyl-CoAs. biorxiv.orgnih.gov Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. nih.govnih.govresearchgate.net Given its primary function, SCD is a likely enzyme to interact with 18-fluoro-stearoyl-CoA. Indeed, studies using 9-fluorostearate have confirmed that fluorinated stearic acid derivatives can act as substrates for plant Δ9 desaturases, leading to the formation of novel olefinic and oxygenated products. mdpi.com This demonstrates that the presence of a fluorine atom does not prevent recognition by the enzyme's active site.

Elongases : The elongation of very-long-chain fatty acids (ELOVL) enzymes are responsible for extending the carbon chain of fatty acids. avantiresearch.com The ELOVL family includes several isoforms with different substrate specificities. ELOVL1, ELOVL3, ELOVL6, and ELOVL7 show preference for saturated and monounsaturated fatty acyl-CoAs. avantiresearch.com Specifically, ELOVL7 is known to catalyze the condensation reaction that extends C18 acyl-CoAs. nih.gov Therefore, 18-fluoro-stearoyl-CoA is a potential substrate for elongation, which would result in the synthesis of very-long-chain fluorinated saturated fatty acids.

The most well-documented metabolic fate of even-numbered ω-fluorinated fatty acids like 18-fluorostearic acid is β-oxidation. This process sequentially removes two-carbon units, ultimately yielding [18F]fluoroacetyl-CoA, which can enter the citric acid cycle. biorxiv.org

Table 2: Potential Enzymatic Interactions of 18-fluoro-stearoyl-CoA

Enzyme FamilySpecific Enzyme (Example)Action on Natural SubstratePotential Action on 18-fluoro-stearoyl-CoA
Desaturases Stearoyl-CoA Desaturase 1 (SCD1)Inserts double bond at C9-C10 of stearoyl-CoA (18:0) to form oleoyl-CoA (18:1). nih.govbiorxiv.orgDesaturation to form 18-fluoro-oleoyl-CoA. Fluorinated stearates are confirmed substrates for Δ9 desaturases. mdpi.com
Elongases Elongation of Very-Long-Chain Fatty Acids Protein 7 (ELOVL7)Elongates C18-CoA substrates to C20-CoA. nih.govElongation to form 20-fluoro-eicosanoyl-CoA.
β-Oxidation Pathway VariousSequential cleavage of 2-carbon units from fatty acyl-CoA.Degradation to the terminal product, [18F]fluoroacetyl-CoA. biorxiv.org

Fluorescent molecular probes are powerful tools for visualizing and quantifying metabolic processes in living cells with high sensitivity and spatiotemporal resolution. rsc.orgresearchgate.net A common strategy involves the use of fluorescent fatty acid analogs, where a fluorophore is attached to the fatty acid chain. These probes can be used to track lipid uptake, trafficking, and localization within organelles.

The development of such probes often utilizes fatty acids that are modified at the terminal (omega) position, as this is typically less disruptive to enzymatic processing than modifications within the acyl chain. Because ω-fluorinated fatty acids like 18-fluorostearic acid closely mimic the behavior of their natural counterparts, they represent excellent scaffolds for the design of metabolic probes. biorxiv.org

Advanced probes are designed to be "reaction-based," remaining non-fluorescent until they are acted upon by a specific enzyme or metabolic pathway. For example, probes have been developed for fatty acid β-oxidation (FAO) that release a reactive quinone methide (QM) upon metabolism. This liberated QM can then be captured by intracellular proteins and visualized through ligation with a reporter fluorophore, allowing for direct detection of FAO activity. While specific fluorescence-based probes directly utilizing 18-fluorostearic acid are not widely documented, the principles of probe design strongly support its use as a foundational structure for creating tools to profile fatty acid metabolism.

Enzyme-Substrate Specificity in Fluorinated Fatty Acid Metabolism (e.g., desaturases, elongases)

Molecular Biological Studies of Fluorinated Fatty Acid Activity

Molecular biological studies have primarily leveraged radio-labeled versions of 18-fluorostearic acid to investigate metabolic activity non-invasively. The use of [18F]-labeled fatty acids in Positron Emission Tomography (PET) allows for the in-vivo imaging of regional fatty acid oxidation (FAO) rates. This technique provides a window into the energy metabolism of tissues like the heart, liver, and skeletal muscle. biorxiv.org

A key finding from these studies is that the metabolism of even-numbered ω-fluorinated fatty acids like 18-fluorostearic acid through β-oxidation results in the formation of fluoroacetate. biorxiv.org Fluoroacetate is a potent toxin because it is converted to fluorocitrate, which inhibits aconitase, a critical enzyme in the citric acid cycle, thereby halting cellular respiration. This molecular mechanism is a significant aspect of the biological activity of 18-fluorostearic acid.

Studies comparing fluorinated fatty acid analogs to their natural counterparts have provided insight into their biological equivalence. For example, a study on an ω-fluorinated analog of docosahexaenoic acid (DHA) found that the fluorinated version retained the anti-inflammatory properties of natural DHA in microglial cells, suggesting that terminal fluorination does not necessarily disrupt key biological functions.

Impact on Cellular Energetics and Lipid Homeostasis

Octadecanoic acid, 18-fluoro-, also known as 18-fluorostearic acid, is a naturally occurring fluorinated fatty acid found in the seed oil of the West African plant Dichapetalum toxicarium. acs.org Its impact on cellular energetics is primarily understood through its metabolic fate within the cell. As an omega-fluorinated fatty acid with an even number of carbon atoms, its metabolism is predicted to yield toxic byproducts that directly interfere with cellular energy production. acs.org

Research involving fluorine-18 (B77423) (¹⁸F) labeled fatty acids has been instrumental in elucidating the metabolic pathways of these compounds. snmjournals.orgnih.gov The metabolism of fatty acids is largely governed by what is known as the "odd-even rule," which describes the end products of β-oxidation based on the number of carbon atoms in the fatty acid chain. snmjournals.orgnih.gov For even-numbered fatty acids, β-oxidation typically proceeds until the final two-carbon acetyl-CoA unit is produced. However, in the case of 18-fluorostearic acid, the terminal fluorine atom alters this final step.

The β-oxidation of 18-fluorostearic acid is expected to produce fluoroacetyl-CoA. taylorandfrancis.com This molecule can then be converted to fluoroacetate. acs.org Fluoroacetate is a potent metabolic poison because it is converted into fluorocitrate, which then inhibits aconitase, a critical enzyme in the citric acid cycle (Krebs cycle). ag.state.mn.us This inhibition leads to a blockage of cellular respiration and a subsequent disruption of cellular energy production.

While specific studies detailing the direct effects of non-radioactive 18-fluorostearic acid on lipid homeostasis are limited, the general roles of long-chain fatty acids are well-established. Fatty acids are integral to lipid homeostasis through their incorporation into cellular membranes, storage in lipid droplets as triglycerides, and their role as signaling molecules. oregonstate.eduresearchgate.netimrpress.com They are key substrates for the synthesis of various lipid species, and their flux through metabolic pathways is tightly regulated. imrpress.com The introduction of a fluorine atom on the terminal carbon may influence how 18-fluorostearic acid is processed and incorporated into complex lipids, potentially altering membrane fluidity and lipid droplet dynamics, though specific research on this is scarce.

Research Findings on the Metabolism of ω-Fluorinated Fatty Acids

Compound/MetaboliteMetabolic ProcessConsequenceReference(s)
Octadecanoic acid, 18-fluoro- β-oxidationProduction of fluoroacetyl-CoA taylorandfrancis.com
Fluoroacetate Conversion by citrate synthaseFormation of fluorocitrate ag.state.mn.us
Fluorocitrate Enzyme InhibitionInhibition of aconitase in the citric acid cycle ag.state.mn.us

Role in Cellular Signaling Pathways

Detailed investigations into the specific role of Octadecanoic acid, 18-fluoro- in cellular signaling pathways are not extensively documented in current scientific literature. However, the broader class of fatty acids is known to be deeply integrated into cellular signaling networks. oregonstate.edufrontiersin.org Fatty acids and their derivatives can act as signaling molecules themselves or modulate signaling pathways through various mechanisms.

Long-chain fatty acids can influence cell signaling by:

Altering Membrane Composition: The incorporation of different fatty acids into the phospholipids (B1166683) of cellular membranes can change the properties of the membrane, such as its fluidity. oregonstate.edu This can, in turn, affect the function of membrane-bound receptors and signaling proteins.

Acting as Ligands for Nuclear Receptors: Fatty acids can directly bind to and activate transcription factors, such as peroxisome proliferator-activated receptors (PPARs). oregonstate.edu This activation leads to changes in the expression of genes involved in lipid metabolism and inflammation.

Serving as Precursors for Bioactive Lipids: Fatty acids are precursors to a wide range of signaling molecules, including eicosanoids (prostaglandins, thromboxanes, leukotrienes) and resolvins, which are potent mediators of inflammation and immune responses. drugbank.compnas.org

Modulating G-protein Coupled Receptors (GPCRs): Certain fatty acids can act as ligands for GPCRs like GPR40 and GPR120, initiating downstream signaling cascades that can influence processes such as apoptosis and inflammation. mdpi.com

Given that 18-fluorostearic acid is a saturated fatty acid, it could potentially compete with other saturated and unsaturated fatty acids for incorporation into lipids or for binding to signaling proteins. The presence of the fluorine atom could alter its affinity for enzymes and receptors, potentially leading to unique effects on signaling pathways. For instance, studies on other fatty acids, like stearic acid, have shown that they can influence major signaling pathways such as EGFR signaling through protein acylation. ag.state.mn.us However, without specific research on 18-fluorostearic acid, its precise role remains speculative.

Preclinical Research Models and Systems Biology Applications

In Vivo Animal Models for Fluorinated Fatty Acid Metabolic Studies

Animal models are instrumental in understanding the biodistribution and metabolic fate of 18-fluoro-octadecanoic acid. Studies in rodents have been particularly crucial in evaluating its potential as a tracer for positron emission tomography (PET).

The heart relies heavily on fatty acid oxidation for its energy requirements, making it a primary target for metabolic studies using fluorinated fatty acids. Research in mice has shown that fatty acids with the 18F label at the end of the carbon chain, such as 18-fluoro-octadecanoic acid, exhibit rapid concentration in the heart muscle, typically within one minute of administration. nih.gov This is followed by a clearance phase with both fast and slow components. nih.gov The metabolic fate of these tracers is influenced by the position of the fluorine atom and the odd-or-even number of carbon atoms in the chain. nih.gov For instance, even-chain fatty acids like 16-[18F]fluorohexadecanoic acid are metabolized via β-oxidation to [18F]fluoroacetic acid, which can enter the citric acid cycle. nih.gov In contrast, odd-chain fatty acids can be metabolized to products that lead to defluorination. nih.gov

Thia-substituted analogues have also been developed to probe myocardial fatty acid oxidation. For example, 18-[18F]fluoro-4-thia-octadecanoic acid showed significantly reduced uptake in the heart and a diminished response to inhibitors of carnitine palmitoyltransferase-I (CPT-1), a key enzyme in fatty acid oxidation, when compared to other analogues. nih.govacs.org This highlights the structural dependence of these tracers on their metabolic handling by the myocardium. nih.govacs.org Another analogue, 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA), demonstrated prolonged myocardial clearance with a half-time of approximately 2 hours in mice, while maintaining high myocardial uptake. researchgate.net

Myocardial Uptake and Clearance of Fluorinated Fatty Acid Analogs in Animal Models
CompoundAnimal ModelKey Findings
18-fluoro-octadecanoic acid analoguesMiceRapid uptake in the heart (within 1 min) followed by biphasic clearance. nih.gov
16-[18F]fluorohexadecanoic acid (FHDA)MiceShowed biphasic clearance from the heart with different rates compared to odd-chain analogs. nih.gov
17-[18F]fluoroheptadecanoic acid (FHA)MiceDemonstrated rapid uptake similar to other long-chain fatty acids with biphasic clearance. nih.gov
18-[18F]fluoro-4-thia-octadecanoic acidRatsDramatically reduced myocardial uptake and blunted response to CPT-1 inhibition. nih.govacs.org
14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA)MiceProlonged myocardial clearance (T1/2 ~2 hr) with high initial uptake. researchgate.net

Fluorinated fatty acids are also utilized to study metabolism in the liver and other organs. In mice, the biodistribution of various fluorinated fatty acids has been investigated, revealing organ-specific uptake and clearance patterns. nih.govsnmjournals.org For example, while some terminally fluorinated fatty acids show high uptake in the heart, others, like 2-[18F]fluorostearic acid, exhibit very little uptake in the heart but show increasing accumulation in the liver. nih.govsnmjournals.org

The thia-substituted fatty acid, 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA), has been extensively used to measure free fatty acid (FFA) uptake in the liver using PET. researchgate.net Studies in humans have shown rapid accumulation of this tracer in the liver. researchgate.net The liver's FFA uptake per unit mass is significantly higher than that in skeletal muscle. researchgate.net Another analogue, 15-[18F]fluoro-3-oxa-pentadecanoate (FOP), also showed high uptake and slow clearance of radioactivity from the livers in living rats. snmjournals.org

Hepatic and Organ Metabolism of Fluorinated Fatty Acid Analogs
CompoundModelOrgan(s) of InterestKey Findings
2-[18F]fluorostearic acidMiceLiver, HeartLow heart uptake, but increasing accumulation in the liver. nih.govsnmjournals.org
14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA)HumansLiverRapid accumulation in the liver, enabling non-invasive quantification of hepatic FFA uptake. researchgate.net
15-[18F]fluoro-3-oxa-pentadecanoate (FOP)RatsLiverAvid hepatic uptake and slow clearance. snmjournals.org

Altered fatty acid metabolism is a hallmark of many cancers, making fluorinated fatty acids potential tools for cancer imaging and research. In rodent tumor models, the biodistribution and hypoxia-dependent uptake of various radiolabeled compounds are studied. researchgate.net While much of the focus in cancer metabolism imaging has been on glucose analogues like [18F]FDG, fatty acid tracers are gaining attention. mdpi.combiomolther.org For instance, 18F-fluoro-6-thia-heptadecanoic acid (18F-FTHA) has been used to measure fatty acid uptake in prostate cancer and melanoma models. mdpi.com Studies with other tracers like [18F]FSPG in experimental autoimmune encephalomyelitis (EAE) mice, a model for multiple sclerosis, have shown significant uptake in various tissues, highlighting the potential of such tracers in studying inflammation and disease processes. researchgate.net

Brown adipose tissue (BAT) plays a role in non-shivering thermogenesis through the oxidation of fatty acids. Studies in humans have utilized fatty acid tracers like 18F-fluoro-thiaheptadecanoic acid (18FTHA) to quantify BAT metabolism. nih.gov These studies have demonstrated that upon cold exposure, there is substantial uptake of nonesterified fatty acids (NEFA) and glucose into BAT. nih.gov This is accompanied by an activation of oxidative metabolism in BAT, which is linked to an increase in total energy expenditure. nih.gov While circulating NEFAs contribute, their role appears to be less significant compared to the utilization of intracellular lipid stores within the brown adipocytes during cold-induced thermogenesis. snmjournals.org

Use in Cancer Metabolism Research Models

In Vitro Cellular and Tissue Culture Systems for Mechanistic Elucidation

In vitro models are essential for dissecting the molecular mechanisms underlying the effects of fluorinated fatty acids. Cell culture systems allow for controlled experiments to study cellular uptake, metabolic pathways, and downstream signaling events. For example, studies using the porcine enterocyte cell line IPEC-J2 have investigated how saturated fatty acids of different chain lengths affect mitochondrial function and intestinal barrier integrity. nih.gov Research showed that longer-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) were poorly β-oxidized and led to mitochondrial dysfunction and increased epithelial permeability, whereas shorter-chain fatty acids did not have the same detrimental effects. nih.gov In cancer cell lines such as MCF-7, researchers use metabolic profiling tools like the Seahorse analyzer to investigate how free fatty acids rewire metabolism by activating pathways like ERα and mTOR. aacrjournals.org Such systems allow for the testing of specific inhibitors to block these metabolic changes. aacrjournals.org

Ex Vivo Tissue Analyses in Fluorinated Fatty Acid Research

Ex vivo analysis of tissues from animals previously administered with fluorinated fatty acid tracers provides a bridge between in vivo imaging and in vitro mechanistic studies. Techniques like autoradiography and radio-HPLC of tissue extracts are used to determine the distribution and metabolic fate of the tracer at a microscopic level. For example, following in vivo administration of 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA) in mice, radioanalytical studies of myocardial tissue showed that the major metabolic fate was the binding of unidentified metabolites to tissue proteins. researchgate.net Similarly, ex vivo biodistribution studies in EAE mice injected with [18F]FSPG showed significantly elevated uptake in the spinal cord and brain compared to healthy mice. researchgate.net Folch-type extractions of heart tissue from rats treated with thia-fatty acid analogues have been used to quantify the fraction of the tracer that has undergone β-oxidation, which is often found in the protein-bound pellet. nih.gov

Structure Activity Relationship Studies of Fluorinated Fatty Acid Analogs

Correlation of Fluorine Substitution Pattern with Biochemical Behavior

The position of the fluorine atom on the fatty acid carbon chain is a critical determinant of its metabolic pathway. When fluorine is at the terminal (ω) position, as in 18-fluoro-octadecanoic acid, the molecule can undergo β-oxidation. However, the metabolic products differ based on whether the original fatty acid has an even or odd number of carbon atoms.

Even-numbered ω-fluorinated fatty acids, like 16-[¹⁸F]fluorohexadecanoic acid, are metabolized through β-oxidation to produce [¹⁸F]fluoroacetic acid. nih.gov This product can then enter the citric acid cycle. nih.gov In contrast, odd-numbered ω-fluorinated fatty acids yield β-[¹⁸F]fluoropropionic acid, which is susceptible to defluorination, releasing free fluoride (B91410). nih.gov This "odd-even rule" has significant implications for the distribution and retention of the radiolabel in tissues. nih.gov For instance, studies in mice have shown that with 17-[¹⁸F]fluoroheptadecanoic acid (an odd-chain fatty acid), a significant amount of the radioactivity is recovered as fluoride, leading to accumulation in bone. nih.govsnmjournals.org Conversely, with 16-[¹⁸F]fluorohexadecanoic acid (an even-chain fatty acid), minimal free fluoride is detected. nih.govsnmjournals.org

Fluorine substitution at other positions also drastically alters biochemical behavior. For example, 2-[¹⁸F]fluorostearic acid shows minimal uptake in the heart muscle but accumulates in the liver, demonstrating that α-fluorination obstructs typical myocardial fatty acid metabolism. nih.govsnmjournals.org Some plants naturally produce ω-fluoro fatty acids, such as ω-fluorostearic acid and ω-fluorooleic acid, which are metabolized in the body to the toxic monofluoroacetic acid. tcichemicals.com

Evaluation of Thia-Substituted Fluorinated Fatty Acid Analogs (e.g., 18F-FTHA, 18F-FTO)

To enhance metabolic trapping for imaging purposes, thia-substituted fatty acid analogs have been developed. The substitution of a carbon atom with a sulfur atom (thia-substitution) blocks complete β-oxidation, leading to the accumulation of radiolabeled metabolites within the cell. researchgate.netnih.gov The position of the thia-substituent is crucial.

14-[¹⁸F]fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA) , a 6-thia analog, was one of the first such tracers developed. snmjournals.orgsnmjournals.org It demonstrated excellent uptake in the heart. researchgate.net However, its specificity for mitochondrial fatty acid oxidation (FAO) was found to be limited under hypoxic conditions. nih.gov Furthermore, in tissues like the liver and skeletal muscle, ¹⁸F-FTHA was found to accumulate largely in complex lipid pools rather than being indicative of mitochondrial FAO. snmjournals.orgsnmjournals.org

16-[¹⁸F]fluoro-4-thia-palmitate (¹⁸F-FTP) , a 4-thia analog, was developed to improve upon ¹⁸F-FTHA. snmjournals.orgsnmjournals.org It showed increased specificity for myocardial FAO, especially in hypoxic conditions. snmjournals.orgsnmjournals.org However, its retention in the myocardium was not optimal, and its trapping in the liver was not specific to mitochondrial function. snmjournals.orgsnmjournals.org It is believed that 4-thia fatty acid analogs have a quicker turnover in the pools of FAO intermediates compared to 6-thia analogs. researchgate.net

18-[¹⁸F]fluoro-4-thia-oleate (¹⁸F-FTO) , a 4-thia analog of oleic acid, represents a further refinement. researchgate.net It has shown superior myocardial imaging characteristics and retention compared to both ¹⁸F-FTHA and ¹⁸F-FTP. researchgate.net In rats, ¹⁸F-FTO demonstrated that 70-90% of the radioactivity in the heart, liver, and skeletal muscle was protein-bound, suggesting efficient trapping within the mitochondria. researchgate.net This was significantly higher than the values observed for ¹⁸F-FTP and ¹⁸F-FTHA. researchgate.net For example, at 30 minutes post-injection, the protein-bound radioactivity in the heart for ¹⁸F-FTO was approximately 90%, compared to about 60% for ¹⁸F-FTP. snmjournals.org

AnalogThia PositionKey FindingsCitations
¹⁸F-FTHA 6Excellent heart uptake, but lacks specificity for FAO in hypoxia and accumulates in lipid pools in liver and skeletal muscle. researchgate.netsnmjournals.orgsnmjournals.orgnih.gov
¹⁸F-FTP 4Improved specificity for myocardial FAO under hypoxia compared to ¹⁸F-FTHA, but has suboptimal myocardial retention. researchgate.netsnmjournals.orgsnmjournals.org
¹⁸F-FTO 4Superior myocardial retention and higher specificity for mitochondrial trapping in heart, liver, and skeletal muscle compared to ¹⁸F-FTHA and ¹⁸F-FTP. researchgate.netsnmjournals.org

Comparative Analysis of Chain Length and Saturation Effects on Metabolic Fate

The chain length and degree of saturation of fatty acids are well-known factors that influence their metabolism. nih.govnih.govacs.org These principles also apply to their fluorinated and thia-substituted analogs.

A study comparing various ¹⁸F-labeled thia fatty acids highlighted these structural dependencies. nih.govacs.org For instance, 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid (a C16 saturated analog) showed high myocardial uptake that was sensitive to the inhibition of carnitine palmitoyltransferase-1 (CPT-1), indicating a high specificity for FAO. nih.govresearchgate.net In contrast, 18-[¹⁸F]fluoro-4-thia-octadecanoic acid (a C18 saturated analog) exhibited dramatically reduced myocardial uptake. nih.govacs.orgresearchgate.net This suggests that simply increasing the chain length from 16 to 18 carbons in this particular series has a profound negative impact on its suitability as a myocardial imaging agent.

Furthermore, comparing the saturated 18-[¹⁸F]fluoro-4-thia-octadecanoic acid with its unsaturated counterpart, 18-[¹⁸F]fluoro-4-thia-(9Z)-octadec-9-enoic acid , reveals the importance of the double bond. The unsaturated analog showed excellent heart-to-background ratios and high retention in the heart and liver. nih.govacs.orgresearchgate.net

The position of the thia-substituent in the C18 chain also matters. While the 4-thia C18 saturated analog had poor myocardial uptake, the 18-[¹⁸F]fluoro-6-thia-octadecanoic acid showed moderate uptake, although this uptake was not sensitive to CPT-1 inhibition, suggesting a different metabolic pathway or transport mechanism. nih.govacs.orgresearchgate.net

These comparative analyses underscore that subtle changes in chain length, the presence of a double bond, and the positioning of a heteroatom can lead to significant differences in the metabolic fate of fluorinated fatty acid analogs. nih.gov

CompoundChain LengthSaturationThia PositionMyocardial UptakeSensitivity to CPT-1 InhibitionCitations
16-[¹⁸F]fluoro-4-thia-hexadecanoic acidC16Saturated4HighHigh nih.govresearchgate.net
18-[¹⁸F]fluoro-4-thia-octadecanoic acidC18Saturated4Dramatically ReducedBlunted nih.govacs.orgresearchgate.net
18-[¹⁸F]fluoro-6-thia-octadecanoic acidC18Saturated6ModerateNo nih.govacs.orgresearchgate.net
18-[¹⁸F]fluoro-4-thia-(9Z)-octadec-9-enoic acidC18Unsaturated4ExcellentHigh nih.govacs.orgresearchgate.net

Table of Compound Names

Abbreviation / Trivial NameSystematic Name
18-fluoro-octadecanoic acid18-fluorooctadecanoic acid
ω-fluorostearic acid18-fluorooctadecanoic acid
¹⁸F-FTHA14-[¹⁸F]fluoro-6-thia-heptadecanoic acid
¹⁸F-FTO18-[¹⁸F]fluoro-4-thia-oleate / 18-[¹⁸F]fluoro-4-thia-(9Z)-octadec-9-enoic acid
¹⁸F-FTP16-[¹⁸F]fluoro-4-thia-palmitate / 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid
16-[¹⁸F]fluorohexadecanoic acid16-[¹⁸F]fluorohexadecanoic acid
17-[¹⁸F]fluoroheptadecanoic acid17-[¹⁸F]fluoroheptadecanoic acid
2-[¹⁸F]fluorostearic acid2-[¹⁸F]fluorooctadecanoic acid
ω-fluorooleic acidω-fluorooleic acid
18-[¹⁸F]fluoro-4-thia-octadecanoic acid18-[¹⁸F]fluoro-4-thiaoctadecanoic acid
18-[¹⁸F]fluoro-6-thia-octadecanoic acid18-[¹⁸F]fluoro-6-thiaoctadecanoic acid
[¹⁸F]fluoroacetic acid[¹⁸F]fluoroacetic acid
β-[¹⁸F]fluoropropionic acid3-[¹⁸F]fluoropropanoic acid
Monofluoroacetic acidFluoroacetic acid

Future Directions and Emerging Research Avenues in Fluorinated Lipidomics

Integration of Fluorinated Lipidomics with Multi-Omics Data (e.g., Genomics, Proteomics)

The integration of fluorinated lipidomics with other "omics" disciplines like genomics, proteomics, and metabolomics presents a powerful strategy for unraveling complex biological systems. This multi-omics approach allows researchers to move beyond isolated data points and construct comprehensive metabolic networks. nih.gov By combining data from genome-wide association studies (GWAS), transcriptomics, and proteomics, researchers can identify differentially expressed elements and characterize metabolic modulations in various disease models. medrxiv.org For instance, studies in Alzheimer's disease have successfully used multi-omics integration to identify perturbations in lipid metabolism. medrxiv.orgnih.gov This approach has revealed that lipid and bioenergetic metabolic pathways are significantly over-represented across different omics datasets in Alzheimer's models. nih.gov

Applying this to research with 18-fluoro-octadecanoic acid, its use as a tracer for fatty acid uptake and metabolism can be correlated with genomic predispositions, protein expression levels related to lipid transport and oxidation, and the broader metabolomic profile of a cell or organism. This integration can provide a more holistic understanding of the pathophysiological processes in diseases where lipid metabolism is dysregulated, such as certain cancers and cardiovascular conditions. nih.gov Machine learning algorithms and pathway-based analyses are becoming increasingly crucial for interpreting these large, integrated datasets and for identifying key metabolic signatures and potential therapeutic targets. medrxiv.orgd-nb.info

Computational Modeling of Fluorinated Fatty Acid Interactions and Dynamics

Computational modeling is an indispensable tool for understanding the interactions and dynamics of fluorinated fatty acids at a molecular level. Molecular dynamics (MD) simulations and protein-ligand docking studies can predict how molecules like 18-fluoro-octadecanoic acid bind to and interact with proteins, such as serum albumin and membrane transporters. acs.org These computational methods are critical for predicting the transport, bioaccumulation, and half-life of per- and polyfluoroalkyl substances (PFAS). nih.gov

For example, modeling can reveal the specific binding sites and interaction energies of fluorinated compounds with human serum albumin (HSA), the primary transport protein in the blood. acs.orgnih.gov Such models have been used to understand the binding mechanisms of various PFAS, identifying key amino acid residues involved in the interaction. acs.org This knowledge is crucial for the rational design of new fluorinated probes and drugs with optimized binding affinities and pharmacokinetic properties. researchgate.net Computational models can also predict how structural modifications, such as the position of the fluorine atom or the presence of other functional groups, will affect the behavior of the fatty acid analog. nih.gov This predictive power accelerates the development of more effective research tools and therapeutics.

Development of Advanced Fluorinated Fatty Acid Research Tools

The development of novel and more effective fluorinated fatty acid research tools is an active area of investigation. This includes the synthesis of new analogs of 18-fluoro-octadecanoic acid with improved properties for specific applications. researchgate.net For example, researchers are exploring the synthesis of highly fluorinated C18 fatty acids to study their unique interfacial properties. researchgate.net

The synthesis of these advanced tools often involves complex chemical procedures. For instance, the synthesis of 18-[¹⁸F]fluoro-4-thia-octadecanoic acid involves multiple steps, including the preparation of a labeling precursor and subsequent radiofluorination. nih.gov The development of more efficient and reliable synthetic methods, including automated processes, is crucial for making these tools more widely accessible for research. researchgate.net

Furthermore, the creation of fluorinated fatty acid analogs conjugated to other molecules, such as antisense oligonucleotides, is a promising strategy to enhance their delivery and efficacy in specific tissues, like muscle. oup.com These advanced tools are not limited to imaging applications but can also be used in a variety of in vitro and in vivo experimental systems to probe fatty acid metabolism and its role in health and disease.

Exploration of Non-Imaging Research Applications of Fluorinated Fatty Acids

While fluorinated fatty acids are well-established as imaging agents, their research applications extend far beyond this. They serve as valuable probes in a variety of non-imaging experimental settings to investigate cellular and molecular processes. For example, 18-fluoro-octadecanoic acid and its analogs can be used in in vitro assays to study fatty acid uptake and metabolism in different cell types, including cancer cells. nih.gov

These compounds can help elucidate the mechanisms of fatty acid transport and oxidation and how these processes are altered in disease states. nih.gov For instance, studies have used fluorinated fatty acid analogs to investigate the role of specific transporters and enzymes in lipid metabolism. nih.gov The development of fluorinated fatty acids as part of drug-delivery systems is another emerging area. For example, conjugating a fatty acid to a therapeutic agent like paclitaxel (B517696) can enhance its binding to serum albumin, potentially improving its pharmacokinetic profile and antitumor activity. acs.org

The table below summarizes some of the non-imaging research applications of fluorinated fatty acids.

Application AreaSpecific Use of Fluorinated Fatty AcidResearch Goal
Cellular Metabolism Tracer in cell culture experimentsTo quantify fatty acid uptake and oxidation rates in different cell lines. nih.gov
Drug Delivery Conjugate for therapeutic agentsTo improve the transport and delivery of drugs to target tissues. acs.org
Biochemical Assays Probe for enzyme activityTo study the function of enzymes involved in fatty acid metabolism.
Biophysical Studies Component of model membranesTo investigate the effect of fluorination on membrane properties.

Advancements in Radiotracer Design and Automation for Research Purposes

Continuous innovation in the design and synthesis of radiotracers like ¹⁸F-labeled octadecanoic acid is essential for advancing research in this field. A key goal is to develop tracers with improved specificity, faster clearance from non-target tissues, and higher metabolic trapping within target cells. researchgate.netsnmjournals.org The structure of the fatty acid analog, including chain length and the position of the fluorine and any other heteroatoms, significantly influences its biodistribution and metabolic fate. nih.govnih.gov

The automation of radiotracer synthesis is a critical area of development. Automated synthesis modules can produce radiopharmaceuticals like [¹⁸F]fluorocholine with high radiochemical purity and reproducible yields, which is essential for both preclinical research and potential clinical applications. openmedscience.com These automated systems reduce manual handling of radioactivity and ensure consistent product quality. researchgate.net The development of one-pot synthesis methods and efficient purification techniques, such as solid-phase extraction, further streamlines the production of these valuable research tools. researchgate.netscience.gov

Future advancements are likely to focus on developing novel labeling strategies and more sophisticated automated platforms to produce a wider range of fluorinated fatty acid tracers for diverse research applications. au.dk

Q & A

Q. What methodologies are recommended for assessing the compound’s environmental persistence in aquatic systems?

  • Workflow : Conduct OECD 301B biodegradation tests in freshwater/sediment systems. Analyze metabolites via high-resolution mass spectrometry (HRMS) to track defluorination or chain-shortening .
  • Challenges : Fluorinated compounds often resist microbial degradation, necessitating long-term studies (>60 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.